molecular formula C12H11NO3 B1330618 Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 85870-47-9

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B1330618
CAS No.: 85870-47-9
M. Wt: 217.22 g/mol
InChI Key: POZIHPKRJFLANV-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family It is characterized by a quinoline core structure with an ethyl ester group at the 3-position and a keto group at the 2-position

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate has been identified as a potent inhibitor of the acetylcholinesterase enzyme (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid . The inhibition of AChE by this compound can increase the level of acetylcholine in the synaptic cleft, which can enhance the conductivity of nerve impulses .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an AChE inhibitor . By inhibiting AChE, this compound can affect various types of cells and cellular processes. For example, it can influence cell function by impacting cell signaling pathways related to acetylcholine . It can also affect gene expression and cellular metabolism, given the role of acetylcholine in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to AChE, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the level of this neurotransmitter in the synaptic cleft . The increased level of acetylcholine can then exert various effects at the molecular level, including changes in gene expression .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a strong potency in inhibiting AChE . For example, one compound depicted an IC50 of 7 nM and showed better recovery from scopolamine-induced dementia than that of donepezil in a zebrafish model

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the cyclization of anthranilic acid derivatives with ethyl acetoacetate. The reaction is usually catalyzed by acidic or basic conditions, leading to the formation of the quinoline ring system. One common method involves the use of polyphosphoric acid as a catalyst, which facilitates the cyclization process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZIHPKRJFLANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343353
Record name Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85870-47-9
Record name Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

29.0 g (0.21 mol) of diethyl 2-(2-nitrobenzylidene)malonate was added to 100 mL of acetic acid at room temperature, and the mixture was heated to 80° C. 37.0 g (0.66 mol) of an iron powder was slowly added to the above mixture, and thus the reaction temperature increased to 100° C. After the reaction temperature decreased, the reaction was carried out at 80° C. for 5 hours. The reaction mixture was cooled to room temperature, and then ethyl acetate and water were added thereto. Insoluble materials were filtered off, and the filtrate was neutralized by adding sodium hydrogen carbonate. A solid precipitated therefrom was separated by filtration, and this solid was dissolved in ethyl acetate. The filtrate was further extracted with ethyl acetate, and the extract was combined with the solution mentioned above. This solution was washed with citric acid and water in this order, and was dried and concentrated. The residue was washed with diisopropyl ether, and thus 13.6 g (yield: 63%) of the title compound was obtained as pale yellow crystals.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
37 g
Type
catalyst
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
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Customer
Q & A

Q1: What are the key chemical reactions involving Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate highlighted in the research?

A1: The provided research papers highlight the use of this compound as a starting material for synthesizing more complex molecules. One key reaction is its hydrolysis to obtain 2-oxo-1,2-dihydroquinoline-3-carboxylic acid [, ]. This acid is then further reacted to create derivatives with potential biological activity, such as the 1-[(aryl)(3 amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives studied for their anticancer properties []. Additionally, this compound derivatives substituted at the 4-position can be alkylated, further expanding the potential chemical space for creating diverse molecules [].

Q2: The research mentions anticancer activity for some derivatives. What structural features contribute to this activity?

A2: While the research [] primarily focuses on the synthesis of 1-[(aryl)(3 amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their initial evaluation against the MCF-7 breast cancer cell line, it doesn't delve into a detailed structure-activity relationship (SAR) analysis. Further research is needed to understand which specific structural features of these derivatives contribute to their observed anticancer activity. Comparing the activity of various synthesized compounds with different substituents on the aryl and pyrazolidine rings could provide valuable insights into the SAR.

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